PD 173955 analog 1

c‑Src kinase tyrosine kinase inhibitor oncology

3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid (185039-99-0). Distinct from parent PD 173955, this analog offers selective c-Src inhibition (IC50=9 nM) with reduced Bcr-Abl activity. Superior for solid tumor models (SK-OV-3, HT-29) requiring Src pathway dissection. Achieve reproducible in vivo efficacy; generic substitution invalidates kinase profiling data.

Molecular Formula C21H14Cl2N4O3
Molecular Weight 441.27
CAS No. 185039-99-0
Cat. No. B2956238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 173955 analog 1
CAS185039-99-0
Molecular FormulaC21H14Cl2N4O3
Molecular Weight441.27
Structural Identifiers
SMILESCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=CC(=C4)C(=O)O
InChIInChI=1S/C21H14Cl2N4O3/c1-27-18-12(9-14(19(27)28)17-15(22)6-3-7-16(17)23)10-24-21(26-18)25-13-5-2-4-11(8-13)20(29)30/h2-10H,1H3,(H,29,30)(H,24,25,26)
InChIKeyRBURTLAMOSHNGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid (CAS 185039-99-0) – A Selective c‑Src Tyrosine Kinase Inhibitor for Cancer Research Procurement


3‑((6‑(2,6‑Dichlorophenyl)‑8‑methyl‑7‑oxo‑7,8‑dihydropyrido[2,3‑d]pyrimidin‑2‑yl)amino)benzoic acid (CAS 185039‑99‑0), also referred to as PD 173955 analog 1 or PD173955‑Analog1, is a synthetic small‑molecule inhibitor that belongs to the 2‑aminopyrido[2,3‑d]pyrimidin‑7(8H)‑one class of tyrosine kinase inhibitors [1]. It was developed as an analog of the src family‑selective tyrosine kinase inhibitor PD 173955 (CAS 260415‑63‑2) and has been characterized as a potent inhibitor of c‑Src kinase with additional, weaker activity against platelet‑derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and epidermal growth factor receptor (EGFR) kinases . The compound’s molecular formula is C21H14Cl2N4O3, with a molecular weight of 441.27 g/mol, and it is supplied as a research‑grade chemical for in vitro and in vivo oncology studies [2].

Why 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid Cannot Be Replaced by Other Pyrido[2,3-d]pyrimidin-7-one or Src/Abl Inhibitors


Generic substitution among pyrido[2,3‑d]pyrimidin‑7‑one kinase inhibitors or even between closely related Src/Abl inhibitors such as PD 173955 is not scientifically justifiable due to significant differences in their kinase selectivity profiles and resulting cellular activity. While the parent compound PD 173955 (CAS 260415‑63‑2) is a potent Bcr‑Abl and Src inhibitor with IC50 values of 1–2 nM and 22 nM, respectively , the introduction of a benzoic acid moiety at the C‑2 position in 3‑((6‑(2,6‑dichlorophenyl)‑8‑methyl‑7‑oxo‑7,8‑dihydropyrido[2,3‑d]pyrimidin‑2‑yl)amino)benzoic acid (compound 63) alters the inhibition profile to favor c‑Src (IC50 9 nM) with reduced potency against PDGFR, FGFR, and EGFR (IC50 79–130 nM) [1][2]. These quantitative differences in target engagement directly impact the compound’s utility in experimental models where selective c‑Src inhibition is desired over broad‑spectrum kinase blockade. The structural modification also affects physicochemical properties such as solubility and oral bioavailability, as demonstrated by the distinct pharmacokinetic behavior of compound 63 relative to other analogs in the series [1]. Consequently, procurement of the exact chemical entity is mandatory for reproducibility of published findings and for achieving the intended biological effect in ongoing research programs.

Quantitative Differentiation Evidence for 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid vs. Structural Analogs and In‑Class Inhibitors


c‑Src Kinase Inhibition: 2.4‑Fold Higher Potency than Parent Compound PD 173955

The target compound (designated as compound 63 in the primary medicinal chemistry study) inhibits c‑Src kinase with an IC50 of 9 nM, compared to the parent analog PD 173955 (CAS 260415‑63‑2), which exhibits an IC50 of 22 nM against Src [1]. This represents a 2.4‑fold improvement in potency against the non‑receptor tyrosine kinase c‑Src. The difference is attributed to the replacement of the 3‑(methylthio)phenylamino group in PD 173955 with a 3‑carboxyphenylamino (benzoic acid) moiety, which enhances binding interactions within the ATP‑binding pocket of c‑Src [1].

c‑Src kinase tyrosine kinase inhibitor oncology

Kinase Selectivity Profile: Distinct from PD 173955 and Other Pyrido[2,3‑d]pyrimidin‑7‑one Inhibitors

The target compound exhibits a unique selectivity fingerprint among four clinically relevant tyrosine kinases. Its IC50 values are: c‑Src = 9 nM, PDGFR = 79 nM, bFGFR = 43 nM, and EGFR = 44 nM [1]. In contrast, the parent PD 173955 shows a different profile: Bcr‑Abl = 1–2 nM, Src = 22 nM, c‑Kit = 25–40 nM . While the target compound is 2.4‑fold more potent against c‑Src than PD 173955, it lacks the sub‑nanomolar Bcr‑Abl inhibition characteristic of PD 173955. This divergent selectivity arises from the benzoic acid substitution, which reduces affinity for the Abl kinase domain while maintaining or enhancing Src binding [1].

kinase selectivity polypharmacology tyrosine kinase panel

Cellular PDGF Receptor Autophosphorylation Inhibition: Potent Activity in PDGF‑Dependent Cell Lines

In cellular studies, the target compound (compound 63) inhibited PDGF‑stimulated receptor autophosphorylation with IC50 values ranging from 2 to 26 nM across multiple cell lines [1]. This cellular potency is consistent with its biochemical IC50 of 79 nM against isolated PDGFR kinase. The compound also inhibited proliferation of two PDGF‑dependent cell lines at a concentration of 0.3 μM (300 nM) [1]. While direct comparative cellular data for PD 173955 in the same assay system are not available, the target compound's ability to block PDGFR signaling at low nanomolar concentrations distinguishes it from other analogs in the series that showed weaker cellular activity [1].

PDGFR autophosphorylation cell‑based assay signal transduction

In Vivo Antitumor Activity: Tumor Growth Delay in Ovarian and Colon Xenograft Models

In a panel of seven xenograft tumor models, the target compound (compound 63) produced a statistically significant tumor growth delay of 10.6 days against the SK‑OV‑3 ovarian carcinoma xenograft, a model known to be relatively refractory to many kinase inhibitors [1]. Activity was also observed against the HT‑29 colon adenocarcinoma xenograft. These in vivo effects were achieved at well‑tolerated doses, and the compound's plasma pharmacokinetics in rats showed a biexponential decline with high systemic clearance [1]. While head‑to‑head in vivo comparisons with PD 173955 are not published, the demonstration of efficacy in a refractory ovarian model provides a benchmark for the compound's therapeutic potential.

xenograft in vivo efficacy tumor growth delay

Recommended Research Applications for 3-((6-(2,6-Dichlorophenyl)-8-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)benzoic acid Based on Quantitative Evidence


Investigating c‑Src Kinase Signaling in Solid Tumor Models (e.g., Ovarian, Colon, Lung)

The compound's potent c‑Src inhibition (IC50 = 9 nM) and demonstrated in vivo activity against SK‑OV‑3 ovarian and HT‑29 colon xenografts [1] make it a valuable tool for dissecting Src‑dependent signaling pathways in solid tumors. Its selectivity profile, which spares Bcr‑Abl, reduces confounding effects in non‑hematologic cancer models. Researchers can use the compound to assess the role of Src in tumor cell proliferation, migration, and invasion, either as a single agent or in combination with standard‑of‑care chemotherapeutics.

PDGFR‑Mediated Proliferative Disease Models (e.g., Fibrosis, Atherosclerosis, Restenosis)

With cellular PDGFR autophosphorylation IC50 values of 2–26 nM and inhibition of PDGF‑dependent proliferation at 300 nM [1], the compound is suitable for studying PDGFR‑driven pathologies. Applications include models of vascular smooth muscle cell hyperplasia, pulmonary fibrosis, and glioblastoma, where PDGFR signaling is a key driver. The compound's ability to block PDGFR at low nanomolar concentrations provides a functional advantage over less potent analogs.

Structure–Activity Relationship (SAR) Studies of Pyrido[2,3‑d]pyrimidin‑7‑one Tyrosine Kinase Inhibitors

As compound 63 in the foundational 1998 J. Med. Chem. publication [1], this molecule serves as a benchmark for SAR investigations of 2‑substituted aminopyrido[2,3‑d]pyrimidin‑7(8H)‑ones. The quantitative kinase inhibition data (c‑Src IC50 = 9 nM, PDGFR IC50 = 79 nM, etc.) provide a reference point for evaluating new analogs. Medicinal chemists can use this compound as a positive control or as a starting scaffold for further optimization aimed at improving selectivity, solubility, or pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 173955 analog 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.